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molecular formula C8H4F3NOS B8812877 2-(Trifluoromethyl)benzo[D]thiazol-7-OL

2-(Trifluoromethyl)benzo[D]thiazol-7-OL

Cat. No. B8812877
M. Wt: 219.19 g/mol
InChI Key: MLTZOSCMVFYAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697673B2

Procedure details

Synthesis of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide (C25). A solution of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide (C24) (776 mg, 2.6 mmol) and Lawesson's reagent (1.07 g, 2.6 mmol) in 1,4-dioxane (13 mL) was heated to 135° C. overnight. The mixture was cooled to room temperature, filtered, and concentrated in vacuo. Purification via silica get chromatography (Gradient: 0% to 20% ethyl acetate in heptanes) afforded the title compound as an oil. Yield: 839 mg, 2.60 mmol, quantitative. LCMS m/z 314.0 (M+1). 1H NMR (400 MHz, CDCl3) δ 3.95 (s, 3H), 6.92 (dd, J=8.3, 1.1 Hz, 1H), 7.39 (dd, J=8.4, 8.3 Hz, 1H), 8.28 (dd, J=8.2, 0.8 Hz, 1H), 9.75 (br s, 1H).
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide
Quantity
776 mg
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8]C)=[CH:6][CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[S:16])[C:12]([F:15])([F:14])[F:13].BrC1C(OC)=CC=CC=1NC(=O)C(F)(F)F.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=S)=CC=1>O1CCOCC1>[F:13][C:12]([F:15])([F:14])[C:11]1[S:16][C:2]2[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=2[N:10]=1

Inputs

Step One
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1OC)NC(C(F)(F)F)=S
Step Two
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide
Quantity
776 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1OC)NC(C(F)(F)F)=O
Name
Quantity
1.07 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via silica
CUSTOM
Type
CUSTOM
Details
get chromatography (Gradient: 0% to 20% ethyl acetate in heptanes)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1SC2=C(N1)C=CC=C2O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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